2-Methylchromone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-methylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPNSQMWVPLERM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291313 |

Source

|

| Record name | 2-Methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5751-48-4 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylchromone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-BENZOPYRAN-4-ONE, 2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7V3QT2MW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Synthesis of 2-Methylchromone from 2-Hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 2-methylchromone, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 2-hydroxyacetophenone. This document delves into the core synthetic strategies, providing not just procedural steps but also the underlying mechanistic principles and practical insights essential for successful laboratory execution.

Introduction: The Significance of the Chromone Scaffold

Chromones, and their derivatives, represent a privileged class of heterocyclic compounds integral to a wide array of natural products and pharmacologically active molecules.[1] The 2-methylchromone core, in particular, serves as a crucial building block in the development of new therapeutic agents, with applications ranging from anticancer to neuroprotective agents.[2] The strategic synthesis of this scaffold from 2-hydroxyacetophenone is a cornerstone of medicinal chemistry, and a thorough understanding of the available synthetic routes is paramount for researchers in the field.

This guide will focus on two primary and historically significant methods for the synthesis of 2-methylchromone from 2-hydroxyacetophenone: the Baker-Venkataraman Rearrangement and the Kostanecki-Robinson Reaction. Each method will be explored in detail, from reaction mechanism to a step-by-step experimental protocol.

Core Synthetic Methodologies

The synthesis of 2-methylchromone from 2-hydroxyacetophenone primarily involves the formation of a 1,3-diketone intermediate, which then undergoes an acid-catalyzed cyclization to yield the chromone ring. The two key methodologies, the Baker-Venkataraman Rearrangement and the Kostanecki-Robinson Reaction, offer different approaches to achieve this transformation.

The Baker-Venkataraman Rearrangement: A Two-Step Approach

The Baker-Venkataraman rearrangement is a robust and widely used method for the synthesis of chromones and flavones.[3] The reaction proceeds in two distinct steps: the O-acylation of 2-hydroxyacetophenone to form an ester, followed by a base-catalyzed intramolecular acyl migration to yield a 1,3-diketone. This diketone is then cyclized under acidic conditions to afford the final 2-methylchromone.[4][5]

The synthesis begins with the acylation of the phenolic hydroxyl group of 2-hydroxyacetophenone with an acetylating agent, typically acetic anhydride or acetyl chloride, in the presence of a base like pyridine. This forms the ester intermediate, 2-acetylphenyl acetate.

The core of the Baker-Venkataraman rearrangement is the subsequent base-catalyzed intramolecular acyl transfer. A strong base, such as potassium hydroxide or sodium hydride, is used to deprotonate the α-carbon of the ketone, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the ester carbonyl, forming a cyclic intermediate. Ring-opening of this intermediate yields the more stable phenoxide of the 1,3-diketone, 1-(2-hydroxyphenyl)butane-1,3-dione.[4]

Finally, the 1,3-diketone is subjected to acid-catalyzed cyclization. The acidic conditions promote the intramolecular condensation and subsequent dehydration to form the stable pyrone ring of 2-methylchromone.[6]

Diagram 1: Baker-Venkataraman Rearrangement and Cyclization

Caption: Overall workflow of 2-methylchromone synthesis via the Baker-Venkataraman rearrangement.

Step 1: Synthesis of 2-Acetylphenyl acetate

-

In a round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 eq) in pyridine (5-10 vol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with water, and dry to obtain 2-acetylphenyl acetate.

Step 2: Synthesis of 1-(2-Hydroxyphenyl)butane-1,3-dione

-

To a solution of 2-acetylphenyl acetate (1.0 eq) in anhydrous pyridine (5-10 vol), add powdered potassium hydroxide (3.0 eq).

-

Heat the mixture at 50-60 °C with stirring for 1-2 hours.

-

Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the base.

-

Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone.

Step 3: Synthesis of 2-Methylchromone

-

Dissolve the crude 1-(2-hydroxyphenyl)butane-1,3-dione from the previous step in glacial acetic acid (5-10 vol).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the 2-methylchromone.

-

Filter the solid, wash with water until the washings are neutral, and dry.

-

The crude product can be purified by recrystallization.

The Kostanecki-Robinson Reaction: A One-Pot Approach

The Kostanecki-Robinson reaction offers a more direct, one-pot synthesis of chromones from o-hydroxyaryl ketones.[7] This method involves the reaction of 2-hydroxyacetophenone with an aliphatic acid anhydride and its corresponding sodium salt at elevated temperatures.[8]

In the synthesis of 2-methylchromone, 2-hydroxyacetophenone is heated with acetic anhydride and sodium acetate. The reaction proceeds through a series of steps within a single pot. Initially, the phenolic hydroxyl group is acylated by acetic anhydride to form 2-acetylphenyl acetate. The sodium acetate then acts as a base to catalyze an intramolecular aldol-type condensation, leading to the formation of a hydroxydihydrochromone intermediate. Subsequent elimination of a water molecule under the reaction conditions yields the final 2-methylchromone product.[7]

Diagram 2: Kostanecki-Robinson Reaction Mechanism

Caption: Key stages in the one-pot Kostanecki-Robinson synthesis of 2-methylchromone.

-

In a round-bottom flask, place a mixture of 2-hydroxyacetophenone (1.0 eq), anhydrous sodium acetate (2.5 eq), and acetic anhydride (5.0 eq).

-

Heat the reaction mixture in an oil bath at 170-180 °C for 8-10 hours.

-

After cooling, pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.

-

The precipitated solid is collected by filtration and washed thoroughly with water.

-

To hydrolyze any unreacted anhydride and O-acetylated byproducts, the crude solid can be boiled in water for 15-20 minutes.

-

Filter the hot solution, and allow the filtrate to cool to crystallize the 2-methylchromone.

-

The product can be further purified by recrystallization.

Comparative Data of Synthetic Methodologies

The choice between the Baker-Venkataraman and Kostanecki-Robinson methods often depends on the desired scale, available reagents, and tolerance for higher temperatures.

| Parameter | Baker-Venkataraman Rearrangement | Kostanecki-Robinson Reaction |

| Number of Steps | 2-3 (Isolation of intermediates) | 1 (One-pot) |

| Reaction Temperature | Moderate (50-100 °C) | High (170-180 °C) |

| Typical Reagents | Acetic anhydride, pyridine, KOH, H₂SO₄ | Acetic anhydride, sodium acetate |

| Typical Yield | 60-80% | 40-60% |

| Advantages | Milder conditions, generally higher yields.[4][9] | One-pot procedure, simpler reagents.[6] |

| Disadvantages | Multi-step process, requires isolation of intermediates. | High temperatures, potentially lower yields. |

Purification and Characterization of 2-Methylchromone

Regardless of the synthetic route, the final product requires purification to remove byproducts and unreacted starting materials. Following purification, a comprehensive characterization is essential to confirm the identity and purity of the synthesized 2-methylchromone.

Purification Techniques

Recrystallization: This is the most common and effective method for purifying solid 2-methylchromone.[10]

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for chromones include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.[10][11]

-

Procedure:

-

Dissolve the crude 2-methylchromone in a minimal amount of the hot recrystallization solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Perform a hot filtration to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

-

Column Chromatography: For more challenging purifications or to separate closely related impurities, column chromatography is a powerful technique.[12][13]

-

Stationary Phase: Silica gel is the most commonly used stationary phase.

-

Mobile Phase (Eluent): A solvent system of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted to achieve optimal separation, which is typically determined by thin-layer chromatography (TLC).[5][14] An Rf value of 0.25-0.35 for the product on TLC is often targeted for good separation on a column.[5]

-

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack the column.

-

Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified 2-methylchromone.

-

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of 2-methylchromone.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.[15]

-

Expected ¹H NMR Data (CDCl₃, 400 MHz):

-

δ ~8.20 (dd, 1H, H-5)

-

δ ~7.65 (ddd, 1H, H-7)

-

δ ~7.40 (m, 2H, H-6, H-8)

-

δ ~6.15 (s, 1H, H-3)

-

δ ~2.40 (s, 3H, -CH₃)

-

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.[15]

-

Expected ¹³C NMR Data (CDCl₃, 100 MHz):

-

δ ~178.0 (C-4, C=O)

-

δ ~165.0 (C-2)

-

δ ~156.0 (C-8a)

-

δ ~134.0 (C-7)

-

δ ~125.5 (C-5)

-

δ ~124.0 (C-4a)

-

δ ~123.5 (C-6)

-

δ ~118.0 (C-8)

-

δ ~110.0 (C-3)

-

δ ~20.0 (-CH₃)

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected IR Data (KBr pellet, cm⁻¹):

-

~3050-3100 (C-H aromatic stretch)

-

~2920-2980 (C-H aliphatic stretch)

-

~1640-1660 (C=O ketone stretch, characteristic of the γ-pyrone ring)

-

~1600, 1470 (C=C aromatic ring stretches)

-

~1200-1300 (C-O-C ether stretch)

-

Conclusion

The synthesis of 2-methylchromone from 2-hydroxyacetophenone is a well-established and versatile transformation in organic synthesis. Both the Baker-Venkataraman rearrangement and the Kostanecki-Robinson reaction provide reliable pathways to this important heterocyclic scaffold. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity. A thorough understanding of the reaction mechanisms, coupled with meticulous experimental technique and appropriate purification and characterization, will ensure the successful synthesis of 2-methylchromone for its application in drug discovery and development.

References

-

Organic Syntheses Procedure. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

SciSpace. (n.d.). Síntese e avaliação biológica de novas 2-benzilcromonas Synthesis and biological evaluation of new 2-benzylchromones. Retrieved from [Link]

-

Wikipedia. (2023, October 26). Baker–Venkataraman rearrangement. Retrieved from [Link]

-

YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

-

Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum of compound 2 1 H-NMR spectrum Table, 3 of compound.... Retrieved from [Link]

-

UNAIR Repository. (2021, January 5). Untitled. Retrieved from [Link]

-

ResearchGate. (2010, September). Synthesis and chemical reactivity of 2-methylchromones. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

-

ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). is powdered, the oil bath is removed. When the contents of the flask have cooled to room temperature, the stirrer is stopped, the. Retrieved from [Link]

-

Wikipedia. (2023, October 26). Kostanecki acylation. Retrieved from [Link]

- Google Patents. (n.d.). EP0114899A1 - 2-Methylchromone derivatives and their preparation process.

-

International Journal of Multidisciplinary Research in Science, Engineering and Technology. (2021, May). Chromone As A Versatile Nucleus. Retrieved from [Link]

-

Chromtech. (n.d.). Organic Chemistryat CU Boulder. Retrieved from [Link]

-

PubMed. (1972, February). [Kostanecki-Robinson reaction of 2-hydroxy-omega-formylacetophenone]. Retrieved from [Link]

-

SciELO. (n.d.). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Retrieved from [Link]

-

PubMed Central. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

-

YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubMed. (2018, December 7). Soft-enolization Baker-Venkataraman Rearrangement Enabled Total Synthesis of Dirchromones and Related 2-Substituted Chromones. Retrieved from [Link]

-

Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Baker-Venkataraman Rearrangement. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. ijmrset.com [ijmrset.com]

- 7. Kostanecki acylation - Wikipedia [en.wikipedia.org]

- 8. [Kostanecki-Robinson reaction of 2-hydroxy-omega-formylacetophenone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Soft-enolization Baker-Venkataraman Rearrangement Enabled Total Synthesis of Dirchromones and Related 2-Substituted Chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 2-Methylchromone | C10H8O2 | CID 252690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 15. mdpi.com [mdpi.com]

Spectroscopic Elucidation of 2-Methylchromone: A Technical Guide for Researchers

Introduction: The Structural Significance of 2-Methylchromone

2-Methylchromone (CAS No. 5751-48-4) is a heterocyclic compound belonging to the chromone family, a class of benzopyran derivatives.[1][2] The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[3] Accurate structural confirmation and purity assessment are paramount in the development of chromone-based therapeutics. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 2-Methylchromone, offering field-proven insights into data acquisition and interpretation.

The structural integrity of any molecule intended for research or drug development hinges on unambiguous characterization. Spectroscopic techniques provide a detailed fingerprint of a molecule's atomic and electronic environment. This guide is designed to serve as a practical reference for scientists, enabling a thorough understanding of the causality behind the spectral features of 2-Methylchromone.

Molecular Structure

A clear understanding of the molecular architecture is essential before delving into its spectroscopic signatures. The structure, with standardized atom numbering for NMR assignments, is presented below.

Sources

An In-depth Technical Guide to 2-Methylchromone: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-Methylchromone (CAS No. 5751-48-4), a key heterocyclic compound within the benzopyran family.[1] Chromone derivatives are recognized as privileged scaffolds in medicinal chemistry, serving as foundational structures for a wide array of pharmacologically active agents.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity of 2-Methylchromone. Furthermore, it explores its role as a versatile building block in the development of novel therapeutic molecules, supported by detailed experimental protocols and a thorough review of its biological significance.

Introduction to 2-Methylchromone

2-Methylchromone, systematically named 2-methyl-4H-1-benzopyran-4-one, is a naturally scarce but synthetically vital organic compound.[4][5] It belongs to the chromone class of compounds, which feature a benzo-annelated γ-pyrone ring.[6] While the broader chromone family is abundant in nature and known for diverse biological activities, 2-methylchromones are particularly significant as synthetic precursors.[5][7] Their chemical structure allows for facile modification, especially at the C-2 methyl group and the C-3 position, making them ideal starting materials for constructing more complex, biologically active molecules.[2][6] The chromone nucleus is a cornerstone in the design of drugs with applications ranging from anti-inflammatory and anticancer to neuroprotective agents, underscoring the importance of understanding the fundamental properties of key derivatives like 2-Methylchromone.[3][8]

Physicochemical Properties

The physical and chemical characteristics of 2-Methylchromone define its behavior in experimental settings, from solubility and storage to reactivity. Key properties are summarized in the table below. The compound typically appears as a light yellow to yellow solid at room temperature.[4] Its melting point of 72-73 °C confirms its solid state under standard conditions.[4][9][10]

| Property | Value | Source(s) |

| CAS Number | 5751-48-4 | [1][4][9][11] |

| IUPAC Name | 2-methylchromen-4-one | [1] |

| Molecular Formula | C₁₀H₈O₂ | [1][9][11] |

| Molecular Weight | 160.17 g/mol | [1][4][9] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 72-73 °C | [4][9][10] |

| Boiling Point | 249.5 ± 33.0 °C (Predicted) | [4] |

| Density | 1.185 - 1.2 g/cm³ (Predicted) | [4][9] |

| LogP | 1.97 - 2.3 | [1][9] |

| Topological Polar Surface Area | 26.3 Ų | [1][9][11] |

| Hydrogen Bond Acceptors | 2 | [9][11] |

| Storage | Sealed in dry, Room Temperature | [4] |

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and characterization of 2-Methylchromone. The following sections detail its signature spectral features.

UV-Visible Spectroscopy

In methanol, 2-Methylchromone exhibits a significant absorption peak at a wavelength (λmax) of 223 nm, with a molar absorptivity (ε) of 21,000.[12] This absorption corresponds to π → π* electronic transitions within the conjugated benzopyran system.[13] Like other carbonyl-containing compounds, a weaker n → π* transition is also expected at a longer wavelength, typically in the 280-300 nm range.[13] These UV-Vis characteristics are fundamental for quantitative analysis and for monitoring reactions involving the chromone scaffold.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methylchromone is dominated by vibrations characteristic of its functional groups. Key absorption bands include:

-

C=O (γ-pyrone carbonyl) stretch: A strong, sharp band typically appears in the 1640-1660 cm⁻¹ region. For derivatives, this peak is noted around 1648 cm⁻¹.[14] This is a hallmark feature of the chromone ring.

-

C=C (aromatic and pyrone) stretch: Multiple bands are observed in the 1580-1610 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds in both the benzene and pyrone rings.[14]

-

C-H (aromatic and aliphatic) stretch: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is found just below 3000 cm⁻¹.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of each proton and carbon atom.

-

¹H NMR: The proton NMR spectrum of 2-Methylchromone shows distinct signals.[15] The methyl protons (–CH₃) appear as a singlet at approximately δ 2.3-2.4 ppm. The vinylic proton at the C-3 position typically resonates as a singlet around δ 6.1-6.2 ppm. The four aromatic protons on the benzo ring appear as a complex multiplet pattern between δ 7.3 and 8.2 ppm, with the proton at C-5 being the most deshielded due to the anisotropic effect of the adjacent carbonyl group.[14]

-

¹³C NMR: The carbon spectrum provides further confirmation of the structure.[1] The methyl carbon gives a signal in the upfield region (~18-20 ppm). The carbonyl carbon (C-4) is significantly deshielded, appearing far downfield at ~178 ppm. The olefinic carbons (C-2 and C-3) and the aromatic carbons resonate in the range of ~110-160 ppm.[14]

Mass Spectrometry (MS)

Under electron ionization (EI), 2-Methylchromone shows a distinct molecular ion peak [M]⁺ at m/z = 160, corresponding to its molecular weight.[1] The fragmentation pattern is characteristic of the chromone nucleus and can provide structural confirmation.[16]

Synthesis and Reactivity

Synthesis of 2-Methylchromone

Several synthetic routes to 2-methylchromones have been developed, often involving the cyclization of a phenolic precursor.[17] A highly practical and common method is the acid-catalyzed cyclization of o-hydroxyacetophenone with acetic anhydride, followed by hydrolysis. This approach, a variation of the Baker-Venkataraman rearrangement pathway, is efficient for generating the chromone core.[17]

Caption: General workflow for the synthesis of 2-Methylchromone.

Chemical Reactivity Profile

2-Methylchromone is a versatile substrate for further chemical transformations, offering multiple reactive sites.

-

Reactions at the C-2 Methyl Group: The methyl group is weakly acidic and can be deprotonated by a strong base. The resulting anion can participate in aldol-type condensation reactions with various aldehydes (e.g., benzaldehydes) to synthesize 2-styrylchromones (2-SCs), a class of compounds with significant biological activities.[2][6][18]

-

Reactions at the C-3 Position: The C-3 position is susceptible to electrophilic substitution reactions such as the Vilsmeier-Haack reaction (formylation) to introduce an aldehyde group.[5]

-

Ring-Opening Reactions: The electron-deficient pyrone ring can act as a Michael acceptor and is susceptible to nucleophilic attack.[2] Strong nucleophiles, such as hydrazines or active methylene compounds, can open the pyrone ring, often followed by a recyclization step to form new heterocyclic systems like pyrazoles or pyridines.[14][19][20]

-

Electrophilic Aromatic Substitution: The benzene portion of the molecule can undergo standard electrophilic substitution reactions (e.g., nitration, halogenation). The substitution pattern is directed by the activating ether oxygen and the deactivating carbonyl group.

Applications in Research and Drug Development

The chromone scaffold is a cornerstone of modern medicinal chemistry, and 2-Methylchromone is a pivotal starting material in this field.[3][21]

Biological Activities of Derivatives

While 2-Methylchromone itself has limited reported biological activity, its derivatives are a rich source of pharmacological potential. The chromone core is associated with a wide spectrum of activities, including:

Condensation of 2-Methylchromone with aldehydes yields 2-styrylchromones, which have demonstrated potent antitumor, antiallergic, and neuroprotective properties, as well as affinity for adenosine receptors.[6][18]

Role as a Central Scaffold

In drug discovery, 2-Methylchromone serves as a key intermediate for building molecular complexity. Its reactivity allows for the synthesis of extensive libraries of compounds for high-throughput screening. By modifying the substituents on the chromone core, chemists can fine-tune the pharmacological properties of the resulting molecules to optimize potency, selectivity, and pharmacokinetic profiles.

Caption: Role of 2-Methylchromone as a scaffold in drug discovery.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and characterization of 2-Methylchromone.

Protocol 6.1: Synthesis of 2-Methylchromone

Objective: To synthesize 2-Methylchromone from 2'-hydroxyacetophenone. This procedure is based on established methods of chromone synthesis.[17]

Materials:

-

2'-Hydroxyacetophenone

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Concentrated sulfuric acid (or hydrochloric acid)

-

Ethanol

-

Deionized water

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard glassware for workup and purification

Procedure:

-

Acylation: In a round-bottom flask, combine 1 mole equivalent of 2'-hydroxyacetophenone with 3 mole equivalents of acetic anhydride and 1.2 mole equivalents of anhydrous sodium acetate.

-

Heating: Gently heat the mixture under reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis of Intermediate: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. This hydrolyzes the excess acetic anhydride and precipitates the crude product.

-

Cyclization: Isolate the crude intermediate (o-acetoxy-acetylacetophenone) by filtration. Resuspend the solid in ethanol and add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Reflux: Heat the mixture to reflux for 1-2 hours to induce intramolecular cyclization and dehydration.

-

Isolation: Cool the reaction mixture and pour it into ice water. The solid 2-Methylchromone will precipitate.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. Recrystallize the solid from a suitable solvent, such as aqueous ethanol or ligroin, to yield pure 2-Methylchromone as a crystalline solid.[4][9]

Protocol 6.2: Characterization of 2-Methylchromone

Objective: To confirm the identity and purity of the synthesized 2-Methylchromone.

Methodology:

-

Melting Point Determination: Measure the melting point of the recrystallized product. A sharp melting point at 72-73 °C indicates high purity.[4][9]

-

TLC Analysis: Dissolve a small amount of the product in a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using a solvent system like hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spot under UV light (254 nm). A single spot confirms the purity.

-

NMR Spectroscopy: Prepare a sample by dissolving ~10-15 mg of the product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra. Compare the obtained chemical shifts and coupling patterns with literature values to confirm the structure.[1][15]

-

FT-IR Spectroscopy: Prepare a KBr pellet or a thin film of the sample. Record the IR spectrum and identify the characteristic absorption bands for the carbonyl (C=O) and other functional groups as described in Section 3.2.[14]

-

Mass Spectrometry: Analyze the sample using a mass spectrometer (e.g., with EI source) to confirm the molecular weight by identifying the molecular ion peak at m/z = 160.[1]

Conclusion

2-Methylchromone is a heterocyclic compound of significant value to synthetic and medicinal chemists. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity make it an indispensable building block for the creation of novel molecules. Its role as a precursor to pharmacologically potent compounds, particularly 2-styrylchromones and complex fused heterocycles, solidifies its importance in modern drug discovery programs targeting a wide range of diseases. This guide has consolidated the core technical information required by researchers to effectively utilize 2-Methylchromone in their scientific endeavors.

References

-

Chemsrc. (2025, August 25). 2-Methylchromone | CAS#:5751-48-4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 380147, 2-Methylchroman-4-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 252690, 2-Methylchromone. Retrieved from [Link]

- Ibrahim, M. A., et al. (2022). Recyclization Reactions of 2-Methylchromone-3-Carbonitrile with Active Methylene Nucleophiles: Synthesis and Reactions of 4-Methylchromeno[2,3-b]Pyridines. Polycyclic Aromatic Compounds. Published by Taylor & Francis Online.

-

Chemlyte Solutions. (n.d.). 2-Methylchromone, CasNo.5751-48-4. Retrieved from [Link]

-

Taylor & Francis Online. (2022, December 28). Recyclization Reactions of 2-Methylchromone-3-Carbonitrile with Active Methylene Nucleophiles: Synthesis and Reactions of 4-Methylchromeno[2,3-b]Pyridines. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and chemical reactivity of 2-methylchromones | Request PDF. Retrieved from [Link]

-

Taylor & Francis Online. (2022, December 8). Recyclization Reactions of 2-Methylchromone-3-Carbonitrile with Active Methylene Nucleophiles. Retrieved from [Link]

- Ibrahim, M. A., et al. (2010). Synthesis and chemical reactivity of 2-methylchromones. ARKIVOC, 2010(i), 98-135.

- Ibrahim, M. A., et al. (2010). Synthesis and chemical reactivity of 2-methylchromones. ARKIVOC, 2010(i), 98-135.

-

CORE. (n.d.). Chromone - a valid scaffold in Medicinal Chemistry. Retrieved from [Link]

- Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.

-

National Center for Biotechnology Information. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]

- Ibrahim, M. A., et al. (2010). Synthesis and chemical reactivity of 2-methylchromones. ARKIVOC, 2010(i), 98-135.

-

ACS Omega. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]

-

ResearchGate. (2025, August 8). (PDF) Biological Activities of 2-Styrylchromones. Retrieved from [Link]

- Freitas, M., et al. (2021).

-

PhotochemCAD. (n.d.). FL006. 2-Methylchromone. Retrieved from [Link]

-

MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds. Retrieved from [Link]

- Keri, R. S., et al. (2014). Chromones as a privileged scaffold in drug discovery: a review. European Journal of Medicinal Chemistry, 78, 340-374.

-

International Journal of Research in Pharmacy and Allied Science. (n.d.). FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. Retrieved from [Link]

-

SciSpace. (2014, August 19). A combined IR/IR and IR/UV spectroscopy study on the proton transfer coordinate of isolated 3-hydroxychromone in the electronic. Retrieved from [Link]

- Nchinda, A. T. (n.d.).

-

eGyanKosh. (2006, October 26). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Retrieved from [Link]

Sources

- 1. 2-Methylchromone | C10H8O2 | CID 252690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chromones as a privileged scaffold in drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Methylchromone | 5751-48-4 [chemicalbook.com]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. scienceopen.com [scienceopen.com]

- 7. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 2-Methylchromone CAS#: 5751-48-4 [m.chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. PhotochemCAD | 2-Methylchromone [photochemcad.com]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. tandfonline.com [tandfonline.com]

- 15. 2-Methylchromone(5751-48-4) 1H NMR spectrum [chemicalbook.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. ijrpc.com [ijrpc.com]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Methylchromone (CAS: 5751-48-4)

Foreword: The Chromone Core and the Significance of the 2-Methyl Moiety

The chromone (4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include, but are not limited to, anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial properties.[1][2] Within this versatile family, 2-Methylchromone (CAS: 5751-48-4) emerges as a fundamental building block. Its strategic importance lies not in its own biological potency, which is modest, but in the reactive potential of its C-2 methyl group. This group serves as a synthetic handle, enabling a diverse range of chemical transformations, particularly condensation reactions, to build more complex and pharmacologically active molecules.[3][4] This guide provides a comprehensive technical overview of 2-Methylchromone, from its fundamental properties and synthesis to its reactivity and role as a precursor in drug discovery.

Physicochemical and Structural Characteristics

2-Methylchromone is a solid at room temperature, typically appearing as a white to light yellow crystalline powder. Its core structure consists of a fused benzene and γ-pyrone ring, which defines the chromone family.[5]

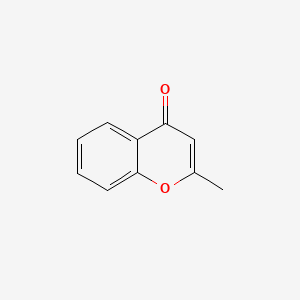

Chemical Structure

The IUPAC name for this compound is 2-methylchromen-4-one.[6]

Caption: Chemical structure of 2-Methylchromone (C₁₀H₈O₂).

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 2-Methylchromone.

| Property | Value | Source(s) |

| CAS Number | 5751-48-4 | [6][7] |

| Molecular Formula | C₁₀H₈O₂ | [6][8] |

| Molecular Weight | 160.17 g/mol | [6][8] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 72-73 °C | [7] |

| Boiling Point | 249.5 ± 33.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Flash Point | 108.6 ± 18.9 °C | |

| LogP | 1.97 | |

| Solubility | Soluble in organic solvents (ethanol, ether); limited solubility in water. | [5] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization of 2-Methylchromone is essential for verifying synthesis outcomes and ensuring purity. The following data provides a reference for standard spectroscopic techniques.[9][10][11]

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinyl proton on the pyrone ring, and the methyl protons. The aromatic protons typically appear as a complex multiplet between δ 7.3-8.2 ppm. The vinylic proton at C-3 shows a singlet around δ 6.2 ppm. The most characteristic signal is the singlet for the C-2 methyl group, which appears upfield around δ 2.4 ppm.

-

¹³C NMR (Carbon NMR): The carbon spectrum will display 10 distinct signals. The carbonyl carbon (C-4) is the most downfield, typically appearing around δ 178 ppm. The aromatic carbons resonate in the δ 117-156 ppm range. The olefinic carbons of the pyrone ring (C-2 and C-3) are found around δ 164 ppm and δ 112 ppm, respectively. The methyl carbon (C-11) provides a signal in the upfield region, typically around δ 20 ppm.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the C=O (ketone) stretch of the γ-pyrone ring, typically observed around 1640-1660 cm⁻¹. Additional significant peaks include C=C stretching vibrations from the aromatic and pyrone rings in the 1500-1600 cm⁻¹ region and C-O-C stretching around 1200-1300 cm⁻¹.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) will be observed at m/z = 160, corresponding to the molecular weight of the compound.[6][12] A prominent fragment is often observed at m/z = 120, resulting from a retro-Diels-Alder (RDA) fragmentation, a characteristic pathway for chromones, which involves the loss of acetylene (C₂H₂) from the pyrone ring.

Synthesis and Chemical Reactivity

General Synthesis Pathway

The most classical and widely adopted synthesis of 2-Methylchromone involves the acid-catalyzed cyclization of a 1,3-dicarbonyl precursor, which is itself formed from an o-hydroxyacetophenone.[13][14] This is a variation of the Baker-Venkataraman rearrangement and subsequent cyclodehydration.

Caption: General synthesis pathway for 2-Methylchromone.

The process begins with the acylation of o-hydroxyacetophenone with acetic anhydride, followed by a base-catalyzed rearrangement to form the key intermediate, o-acetoacetylphenol. This diketone is then subjected to strong acid, which catalyzes an intramolecular condensation (cyclodehydration) to close the pyrone ring, yielding 2-Methylchromone.[14]

Chemical Reactivity: The C-2 Methyl Group as a Synthetic Hub

The true utility of 2-Methylchromone in drug development stems from the reactivity of its C-2 methyl group and the electrophilic nature of the pyrone ring.[3]

-

Aldol Condensation: The methyl group is weakly acidic and can be deprotonated by a base to form a nucleophilic enolate. This enolate readily undergoes Claisen-Schmidt or aldol-type condensation reactions with various aldehydes (aromatic and aliphatic). This is the primary method for synthesizing 2-styrylchromones, a class of compounds with significant biological activities.[2][4]

-

Ring-Opening Reactions: The pyrone ring can be opened by strong nucleophiles. For example, reaction with hydrazine or its derivatives can lead to the formation of pyrazole-containing heterocyclic systems, transforming the chromone core into a different scaffold.[15]

-

Electrophilic Substitution: The benzene portion of the chromone ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), although the pyrone ring is deactivating.

Caption: Key reactivity pathways of 2-Methylchromone.

Biological Activities & Applications in Drug Discovery

While 2-Methylchromone itself is primarily a synthetic intermediate, the chromone scaffold it provides is central to many biologically active molecules.[1][16] Its derivatives have been investigated for a range of therapeutic applications.

-

Anticancer Agents: Many 2-styrylchromone derivatives, synthesized via aldol condensation from 2-Methylchromone, have shown potent cytotoxic activity against various cancer cell lines.[4] The extended conjugation and varied substitution patterns allow for fine-tuning of activity.

-

Enzyme Inhibition: The chromone nucleus serves as a scaffold for designing inhibitors of enzymes like monoamine oxidase (MAO), which is relevant for neurodegenerative diseases.[17]

-

Antimicrobial and Antioxidant Properties: Derivatives have been reported to possess antimicrobial and antioxidant activities, making them of interest for treating infectious diseases and conditions related to oxidative stress.[1][5]

-

Fluorescent Probes: The chromone system exhibits fluorescence, which can be exploited in the development of probes for biochemical assays.[5]

Key Experimental Protocols

The following protocols are provided as a foundational reference. Researchers must adapt them based on available laboratory equipment and safety standards.

Protocol: Synthesis of 2-Methylchromone

This protocol describes a common two-step synthesis from o-hydroxyacetophenone.

Step 1: Formation of 1-(2-hydroxyphenyl)butane-1,3-dione

-

Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, combine o-hydroxyacetophenone (1.0 eq) and ethyl acetate (as both reactant and solvent, ~5-10 eq).

-

Reaction Initiation: Add sodium metal (approx. 2.0 eq) portion-wise to the solution under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic.

-

Reflux: Once the initial reaction subsides, heat the mixture to reflux and maintain for 2-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Cautiously quench the excess sodium with ethanol, followed by the addition of ice-cold water. Acidify the aqueous solution with dilute HCl until a yellow precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. This crude product is the 1,3-diketone intermediate.

Step 2: Cyclodehydration to 2-Methylchromone

-

Reagents & Setup: Place the dried diketone intermediate from Step 1 into a beaker or flask.

-

Cyclization: Add a small amount of concentrated sulfuric acid (catalytic) or polyphosphoric acid to the solid and stir. The reaction is often rapid and exothermic.

-

Workup: Pour the reaction mixture onto crushed ice. A solid precipitate of 2-Methylchromone will form.

-

Purification: Collect the crude product by vacuum filtration. Wash thoroughly with water to remove any residual acid, then with a dilute sodium bicarbonate solution, and finally with water again. The product can be further purified by recrystallization from a suitable solvent like ligroin or an ethanol-water mixture.[7]

Protocol: Standard Characterization Workflow

This workflow outlines the analytical steps to confirm the identity and purity of the synthesized 2-Methylchromone.

Caption: Standard workflow for the characterization of 2-Methylchromone.

-

Purity Assessment (TLC): Dissolve a small sample in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Elute with a hexane/ethyl acetate system. A pure compound should show a single spot.

-

Melting Point: Determine the melting point of the purified solid. A sharp melting point matching the literature value (72-73 °C) is a strong indicator of purity.[7]

-

Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight (m/z 160).[12]

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃). Confirm the presence of all expected peaks, chemical shifts, and integrations as described in Section 2.

-

IR Spectroscopy: Obtain an IR spectrum and verify the presence of the characteristic C=O ketone stretch around 1650 cm⁻¹.

References

-

2-Methylchromone | CAS#:5751-48-4 | Chemsrc. (n.d.). Retrieved January 2, 2026, from [Link]

- G. P. Ellis, & G. P. Ellis (Eds.). (2009). Synthesis and chemical reactivity of 2-methylchromones. In The Chemistry of Heterocyclic Compounds: Chromenes, Chromanones, and Chromones (Vol. 31). John Wiley & Sons.

-

2-Methylchromone | C10H8O2 | CID 252690. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

- Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.

- Gomes, A., Fernandes, E., & Silva, A. M. S. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.

- Silva, A. M. S., et al. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 22(10), 1665.

-

2-Methylchromone, CasNo.5751-48-4. (n.d.). Chemlyte Solutions. Retrieved January 2, 2026, from [Link]

- Gomes, A., Fernandes, E., & Silva, A. M. S. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.

- Rao, C. B., Subramanyam, G., & Venkateswarlu, V. (1961). Synthesis of Chromones. II. Some Derivatives of 7-Hydroxy-2-methylchromone. The Journal of Organic Chemistry, 26(11), 4529–4531.

- Tistri, L. S., et al. (2024). Synthesis, Pharmacokinetic, Molecular Docking, and Molecular Dynamics Simulation of 2-Styrylchromone Derivatives as Potential In. Engineered Science.

- 2-Methylchromone derivatives and their preparation process. (1984).

- El-Sayed, M., et al. (2021).

- Nchinda, A. T. (2000).

-

4H-1-Benzopyran-4-one, 2-methyl-. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

- Fernandes, C., et al. (2021). Styrylchromones: Biological Activities and Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity, 2021, 2804521.

-

Synthesis of Chromones and Flavones. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

- Wdowin, M., et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Journal of Industrial and Engineering Chemistry, 20(5), 3046-3056.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. Retrieved January 2, 2026, from [Link]

- Gašparová, R., & Lacová, M. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(1), 136-154.

- Kumar, V., et al. (2023). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 14(7), 1215-1238.

- A. A. A. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.

- Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube.

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. espublisher.com [espublisher.com]

- 5. CAS 5751-48-4: 2-methyl-4H-chromen-4-one | CymitQuimica [cymitquimica.com]

- 6. 2-Methylchromone | C10H8O2 | CID 252690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methylchromone CAS#: 5751-48-4 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. lehigh.edu [lehigh.edu]

- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 11. researchgate.net [researchgate.net]

- 12. 4H-1-Benzopyran-4-one, 2-methyl- [webbook.nist.gov]

- 13. ijrpc.com [ijrpc.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence, Biosynthesis, and Isolation of 2-Methylchromone in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylchromone (C₁₀H₈O₂) serves as a foundational scaffold for a class of oxygen-containing heterocyclic compounds that, while relatively scarce in their simplest form, are part of a broader family of chromone derivatives widely distributed throughout the plant kingdom.[1][2] These natural products are biosynthesized via the polyketide pathway and exhibit a remarkable spectrum of biological activities, positioning them as privileged structures in medicinal chemistry and drug discovery.[3][4] This technical guide provides an in-depth exploration of the natural occurrence of 2-methylchromone and its derivatives in plants, elucidates their biosynthetic pathway, presents detailed protocols for their extraction and characterization, and discusses their pharmacological significance. The content is structured to provide researchers and drug development professionals with a comprehensive understanding of this important class of phytochemicals.

Introduction: The 2-Methylchromone Core

The chromone ring system, a benzo-γ-pyrone, is a recurring motif in numerous natural products.[3] The 2-methyl derivative, 2-Methyl-4H-1-benzopyran-4-one, represents a key structural variant. While simple chromones are less common than their flavonoid cousins, their derivatives are found in various plant families and even in fungi.[2][5]

The significance of the 2-methylchromone scaffold lies in its versatile biological activity. The core structure is frequently embellished with hydroxyl, methoxy, and glycosyl groups, which modulate its pharmacological profile. These compounds have demonstrated potent anti-inflammatory, antimicrobial, antioxidant, and antitumor activities, making them attractive starting points for synthetic modification and drug development programs.[5][6]

Chemical Profile:

-

IUPAC Name: 2-methylchromen-4-one[7]

-

Molecular Formula: C₁₀H₈O₂[7]

-

Molecular Weight: 160.17 g/mol [7]

-

SMILES: CC1=CC(=O)C2=CC=CC=C2O1[7]

Natural Distribution in the Plant Kingdom

Although the parent compound 2-methylchromone is infrequently isolated, its derivatives are well-documented in a variety of plant species. These compounds often play roles in plant defense and signaling.[2] The structural complexity of naturally occurring 2-methylchromones ranges from simple hydroxylated forms to complex glycosides.

Table 1: Selected Natural Occurrences of 2-Methylchromone Derivatives

| Compound Name | Derivative of 2-Methylchromone | Plant Source | Plant Part | Reference(s) |

| Isobellidifolin | 5,8-dihydroxy-2-methylchromone-7-O-glucoside | Gentiana verna | - | [1] |

| Biflorin | 5,7-dihydroxy-2-methylchromone | Eugenia caryophyllata (Clove) | Ethanolic Extract | [1] |

| Isobiflorin | 5,7-dihydroxy-2-methylchromone-8-C-β-d-glucopyranoside | Eugenia caryophyllata (Clove) | Ethanolic Extract | [1] |

| Aloesin (Aloesone 8-C-glucoside) | 8-C-β-d-glucopyranosyl-7-hydroxy-5-methyl-2-(2-oxopropyl)chromone | Aloe species | - | [8] |

| 2-isopropyl-6-methoxy chromone | Isopropyl and methoxy substituted chromone | Alangium salvifolium | Aerial Parts | [9] |

| 7-Hydroxy-2,5-dimethyl-4H-chromen-4-one | Hydroxy and dimethyl substituted chromone | Paecilomyces variotii (Fungus) | - | [2] |

| Unnamed Chromone | 5,7-dihydroxy-6-methoxy-2,8-dimethylchromone | Pancratium maritimum | Bulbs | [1] |

Biosynthesis via the Polyketide Pathway

The biosynthesis of the 2-methylchromone core is a classic example of the acetate-malonate (polyketide) pathway, a fundamental process in the generation of secondary metabolites in plants and fungi.[8]

The key enzyme orchestrating this process is Pentaketide Chromone Synthase (PCS) , a type III polyketide synthase.[8] The synthesis proceeds through the following key steps:

-

Initiation: The pathway begins with a starter molecule, typically acetyl-CoA.

-

Elongation: The starter unit undergoes a series of five decarboxylative condensations with malonyl-CoA molecules. This chain elongation builds a linear polyketide intermediate.[8]

-

Cyclization and Aromatization: The polyketide chain undergoes an intramolecular Claisen condensation, a type of cyclization reaction, to form the aromatic ring system characteristic of chromones.[8] This process results in the formation of the key intermediate, 5,7-dihydroxy-2-methylchromone .[8]

This core structure then serves as a substrate for a variety of tailoring enzymes, such as glycosyltransferases, methyltransferases, and hydroxylases, which generate the vast diversity of 2-methylchromone derivatives found in nature. For instance, Aloesone Synthase (ALS) catalyzes the formation of a heptaketide aromatic pyrone from acetyl-CoA and six molecules of malonyl-CoA, leading to derivatives like aloesin.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methylchromone | C10H8O2 | CID 252690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

2-Methylchromone: A Comprehensive Technical Guide to Synthesis and Reactivity for the Modern Researcher

Introduction: The Enduring Relevance of the 2-Methylchromone Scaffold

The chromone ring system, a benzopyran-4-one core, represents a "privileged structure" in medicinal chemistry, frequently appearing in a vast array of pharmacologically active compounds.[1][2] Among its derivatives, 2-methylchromone (C₁₀H₈O₂) stands out as a foundational building block, though it is relatively scarce in nature.[3][4][5] Its synthetic accessibility and the versatile reactivity of its constituent parts—the methyl group, the pyrone ring, and the benzene ring—make it an invaluable starting point for the synthesis of complex heterocyclic systems and novel drug candidates.[3][6] These derivatives have shown significant biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][7]

This guide provides an in-depth exploration of the synthesis and reactivity of 2-methylchromone, intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to explain the underlying principles and strategic considerations that guide synthetic choices and reaction design.

Part 1: The Synthesis of the 2-Methylchromone Core: Classical Foundations and Modern Innovations

The construction of the 2-methylchromone scaffold can be approached through several established methodologies, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

The Baker-Venkataraman Rearrangement: A Cornerstone of Chromone Synthesis

The Baker-Venkataraman rearrangement is a classic and widely used method for the synthesis of 1,3-diketones, which are key precursors to chromones.[8][9][10] The reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone.

Mechanism and Rationale:

The reaction proceeds through the formation of an enolate, followed by an intramolecular acyl transfer.[8] A strong base is required to abstract the α-hydrogen of the acetophenone, initiating the rearrangement. The subsequent acid-catalyzed cyclization of the resulting 1,3-diketone yields the 2-methylchromone.

Experimental Protocol: Synthesis of 2-Methylchromone via Baker-Venkataraman Rearrangement

Step 1: Acylation of 2'-hydroxyacetophenone

-

To a solution of 2'-hydroxyacetophenone in a suitable solvent (e.g., pyridine or acetone), add an equimolar amount of acetic anhydride.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Work up the reaction by pouring it into ice-water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 2'-acetoxyacetophenone.

Step 2: Baker-Venkataraman Rearrangement

-

Dissolve the 2'-acetoxyacetophenone in a dry, aprotic solvent like pyridine or THF.

-

Add a strong base, such as potassium hydroxide or sodium hydride, portion-wise while stirring.

-

Heat the mixture to induce the rearrangement. The reaction progress can be monitored by TLC.

-

After completion, neutralize the reaction with a dilute acid and extract the 1-(2-hydroxyphenyl)butane-1,3-dione.

Step 3: Acid-Catalyzed Cyclization

-

Dissolve the 1-(2-hydroxyphenyl)butane-1,3-dione in glacial acetic acid.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[11]

-

Heat the mixture under reflux for a few hours.

-

Cool the reaction mixture and pour it into ice-water to precipitate the 2-methylchromone. The solid is then filtered, washed, and can be purified by recrystallization.

Figure 1: Workflow for 2-Methylchromone Synthesis via Baker-Venkataraman Rearrangement.

The Kostanecki-Robinson Reaction: A Direct Approach

The Kostanecki-Robinson reaction offers a more direct route to 2-methylchromones by reacting an o-hydroxyaryl ketone with an aliphatic acid anhydride in the presence of its sodium salt.[12]

Mechanism and Rationale:

This reaction involves the O-acylation of the phenol, followed by an intramolecular aldol condensation and subsequent dehydration to form the chromone ring.[12] The use of the sodium salt of the acid corresponding to the anhydride acts as the base to facilitate the condensation.

Experimental Protocol: Synthesis of 2-Methylchromone via Kostanecki-Robinson Reaction

-

A mixture of 2'-hydroxyacetophenone, acetic anhydride, and anhydrous sodium acetate is heated at a high temperature (typically 150-180 °C) for several hours.

-

The reaction mixture is then cooled and treated with water to hydrolyze the excess anhydride.

-

The crude product is often purified by steam distillation or recrystallization from a suitable solvent like ethanol.

Figure 2: Simplified Workflow of the Kostanecki-Robinson Reaction.

Modern Synthetic Methodologies

While classical methods are robust, modern organic synthesis has introduced milder and more efficient approaches. These include:

-

Palladium-Catalyzed Carbonylative Cyclization: This method involves the reaction of o-iodophenols with terminal alkynes under a carbon monoxide atmosphere, catalyzed by a palladium complex. This approach offers good yields and functional group tolerance.[13]

-

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields in classical syntheses like the Kostanecki-Robinson reaction.[11]

| Synthetic Method | Key Reagents | Advantages | Disadvantages |

| Baker-Venkataraman | 2'-Hydroxyacetophenone, Acylating Agent, Strong Base, Acid | Well-established, versatile for various substitutions. | Multi-step, can require harsh conditions. |

| Kostanecki-Robinson | o-Hydroxyaryl Ketone, Acid Anhydride, Sodium Salt of Acid | More direct, one-pot reaction. | Often requires high temperatures, yields can be moderate. |

| Palladium-Catalyzed | o-Iodophenol, Terminal Alkyne, CO, Palladium Catalyst | Milder conditions, good functional group tolerance. | Requires specialized catalyst and CO gas handling. |

Part 2: The Reactivity Landscape of 2-Methylchromone

The reactivity of 2-methylchromone is a rich tapestry woven from the individual reactivities of its methyl group, the pyrone ring, and the aromatic benzene ring. Understanding these reactive sites is crucial for the strategic design of novel derivatives.

Reactions at the 2-Methyl Group

The methyl group at the C-2 position is activated by the adjacent electron-withdrawing carbonyl group and the pyrone ring, making its protons acidic. This allows for a variety of condensation reactions.

-

Aldol Condensation: The 2-methyl group readily undergoes condensation with aromatic aldehydes in the presence of a base to form 2-styrylchromones. These products are valuable intermediates for further transformations.[4]

-

Vilsmeier-Haack Reaction: While typically an electrophilic substitution on an activated aromatic ring, under certain conditions, the Vilsmeier-Haack reagent (POCl₃/DMF) can react with the active methyl group.[5][6]

Reactions of the Pyrone Ring

The pyrone ring is the heart of 2-methylchromone's reactivity, participating in nucleophilic additions, ring-opening reactions, and cycloadditions.

-

Nucleophilic Attack: The C-2 and C-4 positions of the pyrone ring are electrophilic. Strong nucleophiles can attack these positions, often leading to ring-opening. For instance, reaction with hydrazines can lead to the formation of pyrazole derivatives.[14]

-

Ring Opening and Recyclization: The pyrone ring can be opened by strong nucleophiles like hydroxide or amines, followed by recyclization to form different heterocyclic systems.[15] For example, 2-methylchromones react with cyanoacetamide in the presence of sodium ethoxide to yield pyridinone derivatives.[3][4]

-

Diels-Alder Reactions: The diene system within the pyrone ring can participate in Diels-Alder reactions, particularly when activated by electron-withdrawing groups.[4][16] This provides a powerful tool for the construction of complex polycyclic structures.

-

[2+2] Photocycloaddition: Upon irradiation, the double bond of the pyrone ring can undergo [2+2] cycloaddition reactions with alkenes, leading to the formation of cyclobutane derivatives.[17][18]

Electrophilic Substitution on the Benzene Ring

The benzene ring of the 2-methylchromone scaffold can undergo typical electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing influence of the pyrone ring and any existing substituents on the benzene ring will determine the position of substitution.

Figure 3: Reactivity Map of the 2-Methylchromone Scaffold.

Conclusion: A Versatile Scaffold for Future Discovery

2-Methylchromone remains a cornerstone in heterocyclic chemistry and drug discovery. Its established synthetic routes, coupled with an ever-expanding repertoire of chemical transformations, ensure its continued relevance. For the modern researcher, a deep understanding of both the classical foundations and the nuanced reactivity of this scaffold is paramount. This knowledge empowers the rational design of novel molecules with tailored biological activities, paving the way for the next generation of chromone-based therapeutics.

References

- 1. ijrpc.com [ijrpc.com]

- 2. Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. ijrar.org [ijrar.org]

- 12. Kostanecki acylation - Wikipedia [en.wikipedia.org]

- 13. Chromone and flavone synthesis [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. par.nsf.gov [par.nsf.gov]

Solubility of 2-Methylchromone in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Methylchromone in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-methylchromone, a key heterocyclic scaffold in medicinal chemistry and materials science.[1] The document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We delve into the physicochemical properties of 2-methylchromone, explore the thermodynamic basis of solubility, present a detailed protocol for its experimental determination, and provide an evidence-based profile of its expected solubility in a range of common organic solvents. The causality behind experimental choices and the importance of a self-validating system for solubility assessment are emphasized throughout.

Introduction: The Significance of 2-Methylchromone and its Solubility

2-Methylchromone (4H-1-Benzopyran-4-one, 2-methyl-) is a derivative of chromone, a core structure found in many natural products and synthetic compounds with significant biological activities.[1] Its versatile chemical nature makes it a valuable starting material for the synthesis of more complex molecules.[2]

Caption: Molecular Structure of 2-Methylchromone (C₁₀H₈O₂).

The solubility of a compound is a fundamental physicochemical property that dictates its utility and behavior in numerous applications. In drug development, poor solubility can lead to low bioavailability, hindering a promising candidate's progression.[3][4] In chemical synthesis, solubility governs reaction kinetics, purification strategies (e.g., crystallization), and overall process efficiency. Therefore, a thorough understanding of 2-methylchromone's solubility is not merely academic; it is a critical prerequisite for its effective application.

Physicochemical Profile and Its Implications for Solubility

The inherent properties of a molecule provide the first line of evidence for predicting its solubility behavior. The principle of "similia similibus solvuntur" or "like dissolves like" is governed by these molecular characteristics.

Table 1: Key Physicochemical Properties of 2-Methylchromone

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₁₀H₈O₂ | [5][6][7] | - |

| Molecular Weight | 160.17 g/mol | [5][6][7] | Influences mass-based solubility measurements. |

| Melting Point | 72-73 °C | [7][8] | Moderate melting point suggests that the crystal lattice energy is not excessively high, which is favorable for dissolution. |

| LogP (Octanol-Water) | 1.97 | [5] | A positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous ones, suggesting better solubility in organic solvents than in water. |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [9] | This value, arising from the ether and carbonyl oxygen atoms, indicates a moderate degree of polarity, allowing for interactions with polar solvents. |

| Hydrogen Bond Acceptors | 2 | [9] | The two oxygen atoms can accept hydrogen bonds from protic solvents (like alcohols), which can significantly enhance solubility in those media.[10] |

Expert Analysis: The physicochemical profile of 2-methylchromone presents a duality. The aromatic benzopyran core is hydrophobic, while the ketone and ether functionalities introduce polarity and hydrogen bond accepting sites. This structure suggests that 2-methylchromone will exhibit its highest solubility in solvents that can effectively interact with both its polar and non-polar regions, such as polar aprotic and polar protic solvents. Its solubility in highly non-polar solvents like hexane is expected to be limited due to the energetic penalty of disrupting the solvent-solvent interactions to accommodate the polar groups of the solute.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

To move beyond prediction and obtain definitive, quantitative data, a robust experimental method is required. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated state.[11][12]

Causality Behind the Method

The core principle is to create a saturated solution where the rate of dissolution of the solid solute equals the rate of its precipitation. This dynamic equilibrium ensures that the measured concentration represents the maximum amount of solute the solvent can hold under the specified conditions (temperature, pressure). Agitation ensures that the entire volume of the solvent is exposed to the solute, accelerating the time to reach equilibrium. Temperature control is critical, as solubility is temperature-dependent.[13][14] Filtration is necessary to separate the undissolved solid from the saturated supernatant without altering the equilibrium.

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of solid 2-methylchromone to a known volume of the chosen organic solvent in a sealed, inert glass vial. The presence of undissolved solid at the end of the experiment is the primary validation that saturation was achieved.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant-temperature shaker or on a magnetic stir plate within a temperature-controlled water bath (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 18-24 hours) to ensure equilibrium is reached.[3][11]

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all particulate matter.

-

Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. Analyze the diluted sample to determine the solute concentration.

Analytical Quantification: UV-Vis Spectrophotometry

For a chromophoric molecule like 2-methylchromone, UV-Vis spectrophotometry is a rapid and accessible method for quantification.[15][16]

-

Calibration Curve: Prepare a high-concentration stock solution of 2-methylchromone in the solvent of interest. Perform serial dilutions to create a series of standards with known concentrations.

-

Wavelength Selection: Scan the UV-Vis spectrum of one of the standards to determine the wavelength of maximum absorbance (λmax). For 2-methylchromone in methanol, a strong absorption is observed around 223 nm.[16]

-